molecular formula C27H21ClN2O4 B15181686 N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide CAS No. 2897-01-0

N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide

Cat. No.: B15181686
CAS No.: 2897-01-0
M. Wt: 472.9 g/mol
InChI Key: XZPWMJHFZHMTAE-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide is a structurally complex acetamide derivative characterized by three distinct moieties:

  • A 2-benzoyl-4-chlorophenyl group, providing aromaticity and electron-withdrawing properties via the chlorine substituent.
  • A 1,3-dihydro-1,3-dioxo-2H-isoindole (phthalimide) group, a planar heterocyclic system known for its role in biological activity and intermolecular interactions.

The compound’s amide linkage bridges the phthalimide and benzoyl-chlorophenyl groups, while the cyclopropylmethyl substitution on the nitrogen adds steric complexity.

Properties

CAS No.

2897-01-0

Molecular Formula

C27H21ClN2O4

Molecular Weight

472.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C27H21ClN2O4/c28-19-12-13-23(22(14-19)25(32)18-6-2-1-3-7-18)29(15-17-10-11-17)24(31)16-30-26(33)20-8-4-5-9-21(20)27(30)34/h1-9,12-14,17H,10-11,15-16H2

InChI Key

XZPWMJHFZHMTAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide typically involves multiple steps, starting with the preparation of the isoindole-acetamide backbone. This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The benzoyl and chlorophenyl groups are then introduced through Friedel-Crafts acylation and halogenation reactions, respectively. The final step involves the attachment of the cyclopropylmethyl group via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide, we compare it with structurally related N-substituted acetamide derivatives documented in crystallographic and synthetic studies.

Table 1: Structural and Conformational Comparison

Compound Name Key Substituents Dihedral Angles (Aromatic Rings) Hydrogen Bonding Biological Relevance
This compound Benzoyl-4-chlorophenyl, cyclopropylmethyl, phthalimide Not reported in evidence Likely N–H⋯O (inferred from amide group) Potential enzyme inhibition (phthalimide-based)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazolyl 54.8°–77.5° (dichlorophenyl vs. pyrazolyl) N–H⋯O dimers (R₂²(10) motifs) Ligand for coordination chemistry
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Naphthyl, 4-bromophenyl Not specified N–H⋯O (amide) Structural analog for penicillin-like activity
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide 4-Chlorophenyl, 4-bromophenyl Not specified N–H⋯O (amide) Antimicrobial studies

Key Comparisons

Structural Complexity and Substituent Effects The target compound’s phthalimide moiety distinguishes it from analogs like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide, which features a pyrazolyl group. Phthalimides are known for rigid planar structures, enhancing π-π stacking and enzyme binding . In contrast, pyrazolyl groups (as in ) introduce conformational variability, with dihedral angles ranging from 54.8° to 77.5° due to steric repulsion . The cyclopropylmethyl group adds steric bulk compared to smaller substituents (e.g., methyl or phenyl in other acetamides).

Hydrogen Bonding and Crystal Packing

  • The compound in forms N–H⋯O hydrogen-bonded dimers (R₂²(10) motifs), a common feature in amides . The target compound likely exhibits similar interactions, but its phthalimide group may introduce additional C=O⋯H–N bonds, influencing crystal packing or solubility.

Synthetic Methodology The synthesis of the compound uses EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine in dichloromethane .

Biological Implications

  • While emphasizes structural analogs’ coordination chemistry (e.g., as ligands), the target compound’s phthalimide group suggests enzyme inhibitory activity , akin to thalidomide analogs or PARP inhibitors. Chlorine substituents (electron-withdrawing) may enhance binding to hydrophobic pockets in biological targets.

Conformational Analysis

  • In , steric repulsion between the dichlorophenyl and pyrazolyl groups results in variable dihedral angles (54.8°–77.5°), leading to three distinct molecular conformations in the asymmetric unit . For the target compound, the phthalimide’s rigidity and cyclopropane’s steric effects may enforce a more consistent conformation, reducing polymorphism.

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